molecular formula C23H27NO8 B065581 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid CAS No. 188263-75-4

2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid

Cat. No. B065581
M. Wt: 445.5 g/mol
InChI Key: KCTUARXSADIAEF-UHFFFAOYSA-N
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Description

2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid, also known as BNPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and chemistry. One of the most promising applications of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid is in the development of new drugs for the treatment of cancer and other diseases. 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.

Mechanism Of Action

The mechanism of action of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Biochemical And Physiological Effects

2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid in lab experiments is its high potency and selectivity. However, one of the limitations of using 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid, including the development of new drugs based on its structure, the investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid is a promising chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid and its applications in various fields.

Synthesis Methods

The synthesis of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid involves a multi-step process that includes the reaction of 2,5-ditert-butylhydroquinone with ethyl chloroformate to form 2-(2,5-ditert-butyl-4-hydroxyphenoxy)carbonyl chloride. This intermediate is then reacted with 2-nitrophenylacetic acid to yield 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid.

properties

IUPAC Name

2-(2,5-ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO8/c1-22(2,3)14-12-18(15(11-17(14)25)23(4,5)6)31-21(28)32-19(20(26)27)13-9-7-8-10-16(13)24(29)30/h7-12,19,25H,1-6H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTUARXSADIAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC(=O)OC(C2=CC=CC=C2[N+](=O)[O-])C(=O)O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376368
Record name {[(2,5-Di-tert-butyl-4-hydroxyphenoxy)carbonyl]oxy}(2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid

CAS RN

188263-75-4
Record name {[(2,5-Di-tert-butyl-4-hydroxyphenoxy)carbonyl]oxy}(2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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